molecular formula C8H7F3O3S B8544898 (2-Trifluoromethylphenyl)methanesulfonic acid

(2-Trifluoromethylphenyl)methanesulfonic acid

Cat. No. B8544898
M. Wt: 240.20 g/mol
InChI Key: KUCRAQDBLZUBQD-UHFFFAOYSA-N
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Patent
US07557135B2

Procedure details

(2-Trifluoromethylphenyl)methanesulfonic acid sodium salt (22.2 g, 84 mmol) was suspended in MeOH (950 mL) and cooled to −20° C. At that temp with continued cooling HCl (g) was bubbled through the mixture for 5 min. The resulting white suspension was stirred at room temperature for 1.5 h, then cooled in an ice-bath. The resulting suspension was filtered and the collected solid allowed to air-dry overnight to afford (2-trifluoromethylphenyl)methanesulfonic acid (20.3 g, ˜100%), a white solid, which was used without further purification
Name
(2-Trifluoromethylphenyl)methanesulfonic acid sodium salt
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
950 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[F:2][C:3]([F:16])([F:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([O-:14])(=[O:13])=[O:12].Cl>CO>[F:16][C:3]([F:2])([F:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([OH:14])(=[O:13])=[O:12] |f:0.1|

Inputs

Step One
Name
(2-Trifluoromethylphenyl)methanesulfonic acid sodium salt
Quantity
22.2 g
Type
reactant
Smiles
[Na+].FC(C1=C(C=CC=C1)CS(=O)(=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
950 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the mixture for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
to air-dry overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CS(=O)(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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